3,5-Dibutyl-4h-1,2,4-triazol-4-amine

Description

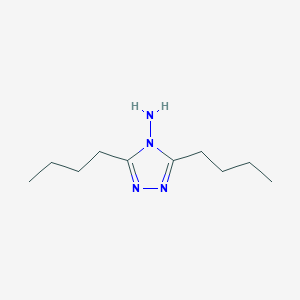

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dibutyl-1,2,4-triazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N4/c1-3-5-7-9-12-13-10(14(9)11)8-6-4-2/h3-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASFOKKHWVKTTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN=C(N1N)CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559072 | |

| Record name | 3,5-Dibutyl-4H-1,2,4-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62695-58-3 | |

| Record name | 3,5-Dibutyl-4H-1,2,4-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 3,5 Dibutyl 4h 1,2,4 Triazol 4 Amine Scaffolds

Nucleophilic Addition Mechanisms

The exocyclic amino group at the 4-position of 3,5-Dibutyl-4H-1,2,4-triazol-4-amine imparts nucleophilic character to the molecule. This allows it to participate in nucleophilic addition reactions, particularly with electrophilic carbonyl compounds such as aldehydes and ketones.

The generally accepted mechanism for the nucleophilic addition of a primary amine to a carbonyl compound proceeds in a stepwise manner. libretexts.orgyoutube.com In the context of this compound, the lone pair of electrons on the nitrogen atom of the amino group initiates a nucleophilic attack on the electrophilic carbonyl carbon. This attack leads to the formation of a tetrahedral intermediate, where the nitrogen atom is positively charged and the oxygen atom bears a negative charge. youtube.com

Subsequent proton transfer steps, often facilitated by the reaction medium, lead to the formation of a carbinolamine intermediate. This intermediate is typically unstable and can undergo dehydration to form an imine (Schiff base) as the final product. The dehydration step is usually acid-catalyzed, involving the protonation of the hydroxyl group to form a good leaving group (water).

Table 1: Key Steps in the Nucleophilic Addition of this compound to a Carbonyl Compound

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack of the 4-amino group on the carbonyl carbon. | Tetrahedral Intermediate |

| 2 | Proton transfer to the negatively charged oxygen. | Carbinolamine |

| 3 | Protonation of the hydroxyl group. | Protonated Carbinolamine |

| 4 | Elimination of water and formation of a C=N double bond. | Imine (Schiff Base) |

Copper-Mediated Oxidative Cycloaddition Pathways

Copper catalysts are widely employed in the synthesis of nitrogen-containing heterocycles, including those derived from 1,2,4-triazoles. These reactions often proceed through oxidative pathways, where the copper catalyst facilitates the formation of new bonds.

In copper-catalyzed reactions, amidines can be crucial intermediates in the construction of triazole-containing fused ring systems. The reaction of this compound with nitriles, in the presence of a copper catalyst, can lead to the in-situ formation of N-amidinotriazoles. These intermediates can then undergo further transformations.

1,3,5-triazapentadienates are another class of important intermediates in metal-mediated reactions leading to nitrogen heterocycles. researchgate.net These species can be generated in situ from the condensation of amidines or the nucleophilic addition of amidines to nitriles. researchgate.net In the context of copper-mediated reactions involving this compound, the formation of a copper-1,3,5-triazapentadienate complex could be a key step in certain cycloaddition pathways. The coordination of the triazapentadienate ligand to the copper center can facilitate subsequent intramolecular cyclization reactions.

Many copper-catalyzed oxidative coupling reactions are believed to involve a two-electron oxidation process. acs.org In these mechanisms, the copper catalyst cycles between different oxidation states, typically Cu(I), Cu(II), and sometimes Cu(III).

A plausible general mechanism for a copper-catalyzed oxidative cycloaddition involving this compound could initiate with the coordination of the triazole to a Cu(I) or Cu(II) center. Subsequent steps may involve a single-electron transfer (SET) from the triazole ligand to the copper center, generating a radical cation intermediate and a reduced copper species. This radical cation can then undergo further reactions, such as addition to an unsaturated substrate. The catalytic cycle is completed by a re-oxidation step, often by an external oxidant such as molecular oxygen, which regenerates the active copper catalyst. researchgate.net

Table 2: Plausible Steps in a Copper-Catalyzed Two-Electron Oxidation Pathway

| Step | Description | Key Intermediates |

| 1 | Coordination of the triazole to the copper catalyst. | Copper-triazole complex |

| 2 | Single-electron transfer (SET) to form a radical cation. | Triazole radical cation |

| 3 | Reaction of the radical cation with another substrate. | Coupled intermediate |

| 4 | Further oxidation and cyclization. | Cyclized product precursor |

| 5 | Reductive elimination or other product-releasing step. | Final product and reduced copper |

| 6 | Re-oxidation of the copper catalyst. | Regeneration of the active catalyst |

Proton-Transfer Reaction Mechanisms

The 1,2,4-triazole (B32235) ring contains multiple nitrogen atoms that can act as proton acceptors or donors, leading to various tautomeric forms and protonation states. For this compound, both intramolecular and intermolecular proton transfer events are possible.

Computational studies on the parent 1,2,4-triazole have shown that the N4 position is a preferred site of protonation. dnu.dp.ua In the case of this compound, the presence of the 4-amino group can influence the basicity of the ring nitrogens. The exocyclic amino group itself is also a potential site for protonation.

Intramolecular proton transfer can lead to tautomeric equilibria. For instance, a proton can be transferred from the 4-amino group to one of the ring nitrogen atoms. Theoretical studies on related 4-amino-1,2,4-triazole-3-thione derivatives have investigated such intramolecular proton transfer processes, highlighting the energetic barriers and relative stabilities of the different tautomers. nih.gov The specific tautomer that predominates can be influenced by factors such as the solvent and temperature. nih.gov

C-H Functionalization Reaction Mechanisms

Direct C-H functionalization of the 1,2,4-triazole ring is a powerful strategy for the synthesis of more complex derivatives, avoiding the need for pre-functionalized starting materials. Both palladium and copper catalysts have been shown to be effective for the C-H arylation of 1,2,4-triazoles.

The mechanism for these transformations typically involves the activation of a C-H bond on the triazole ring by the metal catalyst. In the case of palladium-catalyzed reactions, a concerted metalation-deprotonation (CMD) pathway is often proposed. This involves the coordination of the triazole to the palladium center, followed by the cleavage of a C-H bond with the assistance of a base. The resulting palladacycle can then undergo oxidative addition with an aryl halide, followed by reductive elimination to yield the arylated triazole and regenerate the palladium catalyst.

For copper-catalyzed C-H functionalization, a proposed mechanism may involve the initial coordination of the copper catalyst to a nitrogen atom of the triazole ring. nih.gov This coordination enhances the acidity of the C-H protons on the ring, facilitating their removal by a base. The resulting copper-triazole intermediate can then react with a coupling partner, such as an aryl halide, to form the C-C bond.

In Situ Ligand Reactions: C-C Bond Cleavage and Hydrolysis

When this compound or its derivatives are used as ligands in coordination chemistry, they can sometimes undergo in situ transformations. These reactions can be promoted by the metal center and can lead to the formation of new ligands and coordination complexes.

C-C Bond Cleavage: While less common, C-C bond cleavage can occur under certain reaction conditions, particularly when the cleavage leads to the formation of a more stable aromatic system. For example, reactions that involve the formation of a 1,2,4-triazole ring from a strained precursor have been shown to proceed via C-C bond cleavage, driven by the release of ring strain and the formation of the aromatic triazole. nsf.gov In the context of reactions involving this compound, such a cleavage might be envisioned in complex, multi-step transformations. rsc.orgorganic-chemistry.org

Hydrolysis: The imine derivatives of this compound, formed through nucleophilic addition to carbonyls, can be susceptible to hydrolysis, especially in the presence of metal ions. For instance, the hydrolysis of a Schiff-base ligand derived from 4-amino-1,2,4-triazole (B31798) in the presence of Cu(NO3)2 has been reported to result in the formation of new ligands. researchgate.net The coordination of the metal ion to the imine nitrogen can facilitate the nucleophilic attack of water, leading to the cleavage of the C=N bond and the regeneration of the 4-amino-1,2,4-triazole and the corresponding carbonyl compound, or further transformation products.

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis of 3,5-Dibutyl-4H-1,2,4-triazol-4-amine and its Derivatives

Spectroscopic methods are fundamental to determining the molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) provide detailed information about the compound's atomic connectivity and functional groups.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed.

¹H-NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons of the two butyl groups and the amine (-NH₂) protons. The chemical shifts (δ) of the butyl chain protons would typically appear in the upfield region (approximately 0.9-2.7 ppm). The methylene (B1212753) group adjacent to the triazole ring (α-CH₂) would be the most deshielded of the butyl chain protons. The terminal methyl protons (δ-CH₃) would appear as a triplet at the most upfield position. The amine protons would likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. For comparison, in a related compound, 5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine, the NH₂ protons appear as a broad singlet at 5.36 ppm. urfu.ru

¹³C-NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule. The two carbon atoms of the triazole ring (C3 and C5) would be expected to have chemical shifts in the range of 150-170 ppm, as seen in other 3,5-disubstituted 1,2,4-triazoles. urfu.ru The four distinct carbon atoms of the butyl chains would appear at higher field strengths.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound (based on general values for alkyl chains and related triazoles)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (terminal) | ~0.9 | Triplet |

| CH₂ (gamma to ring) | ~1.4 | Sextet |

| CH₂ (beta to ring) | ~1.7 | Quintet |

| CH₂ (alpha to ring) | ~2.7 | Triplet |

| NH₂ | Variable (e.g., ~5.4) | Broad Singlet |

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound (based on general values for alkyl chains and related triazoles)

| Carbon | Predicted Chemical Shift (ppm) |

| C3 & C5 (triazole ring) | ~160 |

| CH₂ (alpha to ring) | ~28 |

| CH₂ (beta to ring) | ~31 |

| CH₂ (gamma to ring) | ~22 |

| CH₃ (terminal) | ~14 |

For unambiguous assignment of the proton and carbon signals, 2D NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between adjacent protons in the butyl chains, confirming their connectivity. For instance, the α-CH₂ protons would show a correlation with the β-CH₂ protons, which in turn would correlate with the γ-CH₂ protons, and so on.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would reveal correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the attachment of the butyl groups to the triazole ring. For example, correlations would be expected between the α-CH₂ protons of the butyl group and the C3 (or C5) carbon of the triazole ring.

IR and Raman spectroscopy are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, key vibrational bands would include:

N-H stretching: The amine group would exhibit symmetric and asymmetric stretching vibrations, typically in the region of 3200-3400 cm⁻¹. In similar 4-amino-1,2,4-triazole (B31798) derivatives, these bands are observed in this range.

C-H stretching: The aliphatic C-H stretching vibrations of the butyl groups would appear just below 3000 cm⁻¹.

C=N and N-N stretching: The stretching vibrations of the triazole ring (C=N and N-N bonds) would be expected in the 1400-1650 cm⁻¹ region. researchgate.net

C-N stretching: The C-N stretching vibration would likely be observed in the 1100-1300 cm⁻¹ range.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | 3200-3400 |

| C-H (aliphatic) | 2850-2960 |

| C=N (triazole ring) | 1600-1650 |

| N-N (triazole ring) | 1400-1500 |

| C-N | 1100-1300 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the butyl chains and fragments of the triazole ring. Common fragmentation pathways for alkyl-substituted heterocycles include the cleavage of the alkyl chain at the β-position to the ring. In the case of a similar compound, 2,2'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)diphenol, the molecular ion peak was observed at m/z 268. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for the specific title compound is not available in the searched literature, studies on other 4-amino-1,2,4-triazole derivatives reveal common structural features. For instance, the crystal structure of 4-amino-3,5-dimethyl-4H-1,2,4-triazole shows that intermolecular N-H···N hydrogen bonds involving the amino groups and triazole nitrogen atoms form a two-dimensional sheet. A similar hydrogen bonding network would be expected for the dibutyl derivative, influencing its crystal packing. The triazole ring itself is typically planar.

Table 4: Illustrative Crystallographic Data for a Related Compound: 4-Amino-3,5-dimethyl-4H-1,2,4-triazole

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.8423 (12) |

| b (Å) | 7.7540 (16) |

| c (Å) | 12.846 (3) |

| β (°) | 96.91 (3) |

| V (ų) | 577.7 (2) |

Crystal Structure Analysis of 4-Amino-3,5-Dibutyl-4H-1,2,4-triazole Complexes

The crystal structure of complexes involving 4-Amino-3,5-dibutyl-4H-1,2,4-triazole has been a subject of scientific investigation. Studies on silver(I) complexes, for instance, have provided valuable data on the coordination chemistry of this ligand. While detailed crystallographic data for the free ligand is not extensively available in the public domain, the analysis of its complexes offers a window into its structural characteristics.

In a study on the synthesis and structures of silver(I) complexes with 4-Amino-3,5-dipropyl-4H-1,2,4-triazole and 4-Amino-3,5-dibutyl-4H-1,2,4-triazole, the coordination behavior of the dibutyl-substituted triazole was explored. documentsdelivered.com Such studies are crucial for understanding how the butyl chains influence the packing of the molecules in the crystalline state and the formation of metal-ligand frameworks.

For comparative analysis, the crystal structures of other 4-amino-1,2,4-triazole derivatives provide general insights. For example, the crystal structure of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole reveals a monoclinic system. nih.govresearchgate.net In this related compound, the central triazole ring is nearly planar with the pyridyl rings, indicating a degree of conjugation. nih.govresearchgate.net

| Compound | Crystal System | Space Group | Key Structural Features |

| 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole | Monoclinic | P21/c | Near planarity between triazole and pyridyl rings nih.govresearchgate.net |

| 4-Amino-3,5-dimethyl-4H-1,2,4-triazole | Monoclinic | Not specified | Formation of two-dimensional sheets via N-H···N hydrogen bonds nih.gov |

| 4-((4-Amino-3,5-diethyl-4H-1,2,4-triazol-1-yl)methyl)-1,3-oxazolidin-2-one | Monoclinic | P21/c | Presence of intermolecular hydrogen bonds nih.gov |

Investigation of Intramolecular Hydrogen Bonding and C-H···π Interactions

The molecular structure of 4-amino-1,2,4-triazole derivatives is conducive to various non-covalent interactions that play a pivotal role in their supramolecular assembly.

Intramolecular Hydrogen Bonding: In related compounds such as 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole, intramolecular N-H···N hydrogen bonds are observed. nih.govresearchgate.net These interactions involve the amino group and the nitrogen atoms of the pyridyl substituents, leading to the formation of stable six-membered rings. nih.govresearchgate.net This type of bonding is a significant factor in determining the conformation of the molecule.

Intermolecular Hydrogen Bonding: The amino group of the 4-amino-1,2,4-triazole core is a potent hydrogen bond donor, while the nitrogen atoms of the triazole ring act as acceptors. In the crystal structure of 4-Amino-3,5-dimethyl-4H-1,2,4-triazole, intermolecular N-H···N hydrogen bonds are the primary interactions, resulting in the formation of two-dimensional sheets. nih.gov A similar hydrogen-bonding network can be anticipated for the dibutyl derivative, influencing its crystal packing.

Analysis of Conformational Stability and Crystallinity

The conformational flexibility of the butyl groups is a key determinant of the conformational stability and crystallinity of this compound. The rotation around the C-C single bonds within the butyl chains allows the molecule to adopt various conformations. The most stable conformation in the solid state will be the one that optimizes both intramolecular energies and intermolecular packing forces.

Coordination Chemistry and Supramolecular Assembly

Metal Complexation of 3,5-Dibutyl-4H-1,2,4-triazol-4-amine and its Triazolate Form

The 4-amino-3,5-disubstituted-4H-1,2,4-triazole framework, with the N4 position capped by an amino group, serves as a robust building block for metal-organic structures. researchgate.net This ligand and its deprotonated (triazolate) form can coordinate to metal ions, yielding mononuclear, oligonuclear, and polymeric complexes. The nature of the resulting architecture is influenced by factors such as the metal-to-ligand ratio, the counter-anion, and the reaction conditions.

The synthesis of metal complexes with 4-amino-1,2,4-triazole (B31798) derivatives can be achieved through various methods, including solution-based self-assembly at room temperature and solvothermal or hydrothermal techniques. researchgate.netresearchgate.net For instance, polymeric silver(I) complexes have been synthesized using 4-amino-4H-1,2,4-triazole, resulting in two-dimensional coordination polymers. mdpi.com Similarly, reactions involving other transition metals like copper(II) and cobalt(II) with 4-amino-1,2,4-triazole (NH₂trz) have yielded mononuclear complexes, one-dimensional chains, and trinuclear species. researchgate.net The specific outcome, whether a discrete cluster or an extended network, often depends on the interplay between the coordination preferences of the metal ion and the bridging capabilities of the triazole ligand.

The 4-amino-1,2,4-triazole ligand exhibits versatile binding modes in its metal complexes. The most frequently observed coordination mode is the μ₂-N1,N2 bridge, where the two adjacent nitrogen atoms of the triazole ring span two different metal centers. researchgate.netmdpi.com This bridging mode is crucial in the formation of polynuclear and polymeric structures. mdpi.com In this configuration, the ligand acts similarly to a "neutral pyrazolate." researchgate.net

While the N1,N2 bridge is dominant, other modes are possible. The ligand can act as a monodentate donor, typically through an N1 or N2 atom. researchgate.net The exocyclic amino group at the N4 position generally does not participate in coordination, which directs the metal binding to the heterocyclic ring nitrogens. researchgate.netmdpi.com

| Ligand Form | Coordination Mode | Description |

| Neutral Ligand | μ₂-N1,N2 Bridging | The most common mode, linking two metal centers. |

| Neutral Ligand | Monodentate | Coordinates to a single metal ion via one of the ring nitrogens. |

| Triazolate Anion | μ₂-N1,N2 Bridging | Acts as an anionic bridging ligand between two metal centers. |

The flexible coordination geometry of d¹⁰ metal ions like silver(I) and copper(I) makes them particularly suitable for forming diverse and complex structures with 4-amino-1,2,4-triazole ligands.

A common and significant structural motif in the coordination chemistry of silver(I) with 4-amino-3,5-disubstituted-4H-1,2,4-triazoles is the tetranuclear Ag₄tz₆ cluster. researchgate.net This unit can exist as a discrete tetranuclear complex or serve as a secondary building unit (SBU) in more extended polymeric silver(I) triazolates. researchgate.net Research on ligands closely related to this compound, such as the dipropyl and dibutyl analogues, has confirmed the formation of these clusters. researchgate.netdocumentsdelivered.com The core of these clusters consists of a tetrahedron of four silver(I) ions, with six triazolate ligands bridging the six edges of the tetrahedron.

The formation of these clusters is a result of the strong tendency of the ligands to adopt the μ₂-N1,N2 bridging mode, facilitating the assembly of the polynuclear cage-like structure. researchgate.net

Studies on the binary copper(I) system with the de-aminated 3,5-dibutyl triazolate ligand have revealed the formation of a three-dimensional coordination polymer. This complex, Cu(3,5-Bu₂tz), was synthesized under hydrothermal conditions from 3,5-dibutyl-1H-1,2,4-triazole and a copper(II) salt, wherein the Cu(II) is reduced to Cu(I) in situ. researchgate.net

The resulting structure is a testament to the ability of the triazolate ligand to form robust, extended networks. The crystal structure analysis provides detailed insights into the coordination environment of the copper(I) ions and the topology of the polymer. researchgate.net

Table 1: Crystallographic Data for Binary Copper(I) 3,5-Dibutyl Triazolate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₈CuN₃ |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| a, b (Å) | 17.622(3) |

| c (Å) | 15.842(3) |

Data sourced from a study on 3D Binary copper(I) 3,5-dibutyl-1,2,4-triazolate. researchgate.net

Specific Studies with Silver(I) and Copper(I) Salts

Network Topologies and Coordination Polymer Architectures

The binary copper(I) 3,5-dibutyl triazolate, Cu(3,5-Bu₂tz), adopts a 3D framework with a three-connected lvt topology. researchgate.net This network is derived from helices formed by the copper(I) atoms and the bridging triazolate ligands. The steric hindrance of the bulky butyl groups on the triazolate ring likely plays a significant role in directing the self-assembly towards this specific, non-interpenetrated 3D net. acs.org The study of such topologies is crucial for the rational design of functional metal-organic frameworks. acs.orgnih.gov

Different ligands and reaction conditions can produce a variety of topologies. For example, other copper(I) triazolate systems have been shown to form 2D close-packed networks or porous 3D networks, depending on the substituents on the triazole ring. acs.org The ability to control network topology by modifying the ligand structure is a key strategy in the synthesis of new coordination polymers.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Silver(I) |

| Copper(I) |

| Copper(II) |

| 3,5-Dibutyl-1H-1,2,4-triazole |

Two-Dimensional (2D) and Three-Dimensional (3D) Network Topologies (e.g., cds, dia, sql, lvt-a)

Research has demonstrated the formation of a three-dimensional (3D) network with a specific topology involving the deprotonated form of this compound. A binary copper(I) 3,5-dibutyl-1,2,4-triazolate, with the formula Cu(3,5-Bu₂tz), has been synthesized and structurally characterized. This complex crystallizes in a tetragonal system and exhibits a 3D framework. The topology of this network is identified as lvt-a , which is a three-connected net. The structure is composed of 4₁ helices formed by copper(I) atoms and the triazolate ligands, which extend parallel to the c-axis.

Detailed searches of scientific literature have not yielded specific examples of this compound or its complexes forming networks with cds , dia , or sql topologies.

Influence of Steric Hindrance on Self-Assembly and Network Formation

While the butyl groups on the triazole ring inherently introduce steric bulk, specific studies detailing the influence of this steric hindrance on the self-assembly and network formation of metal complexes of this compound are not extensively available in the reviewed literature. The successful formation of the 3D lvt-a network in the copper(I) complex suggests that the steric hindrance from the butyl groups is accommodated within this specific topology, but a systematic study of its broader influence remains to be detailed.

Ligand Isomerism and its Impact on Metal Complex Structures

Detailed research on ligand isomerism specifically for this compound and its direct impact on the structures of its metal complexes has not been found in the available scientific literature.

There is no available research data in the searched literature that discusses the relaying of ligand isomerism from this compound to the resulting architectures of its metal complexes.

Spin-Crossover Phenomena in Triazole-Metal Complexes

There is no specific research in the available scientific literature that reports on spin-crossover (SCO) phenomena in metal complexes of this compound. Although SCO is a known phenomenon for some iron(II) complexes with other 4-amino-1,2,4-triazole ligands, no such studies have been published for the dibutyl derivative.

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations for Molecular Geometry and Conformation

Quantum chemical calculations are fundamental in predicting the three-dimensional structure and conformational preferences of molecules. These methods provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's reactivity and interactions.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the electronic structure of molecules. It is frequently employed to determine the optimized geometry, energetic stability, and electronic properties of 1,2,4-triazole (B32235) derivatives and their corresponding Schiff bases. nepjol.inforesearchgate.net For instance, DFT calculations, often using the B3LYP functional with a 6-31+G(d,p) basis set, are utilized to optimize the molecular structure of newly synthesized Schiff bases derived from 3-amino-1,2,4-triazole-5-thiol. mwjscience.com These calculations help in confirming the experimentally observed structures and provide data on electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. mwjscience.com

The calculated geometrical parameters from DFT studies on related molecules, such as 3,5-diamino-1,2,4-triazole, have shown good agreement with experimental X-ray diffraction data. nih.gov This concordance between theoretical and experimental values validates the use of DFT for predicting the structures of similar compounds.

Table 1: Representative DFT-Calculated Parameters for a Substituted 4-amino-1,2,4-triazole (B31798) Derivative

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| Energy Gap (HOMO-LUMO) | 5.3 eV |

| Dipole Moment | 3.5 D |

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are particularly useful for studying reaction mechanisms such as proton transfer. The intramolecular thione-thiol tautomerism and intermolecular double proton transfer are significant phenomena in many nitrogen-containing heterocyclic compounds.

A study on 4-amino-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione using the B3LYP level of theory with the 6-311++G(d,p) basis set investigated these proton transfer reactions. nih.gov The calculations revealed that the thione tautomer is the most stable form, with a high energy barrier for the tautomerization process, indicating it is an unfavorable event. nih.gov The study also examined the influence of solvents on these reactions using the polarizable continuum model (PCM), finding that the solvent polarity has a considerable effect. nih.gov Such theoretical investigations are crucial for understanding the dynamic behavior of these molecules in different environments.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

The formation of Schiff bases from 4-amino-1,2,4-triazole derivatives is a common and important reaction. nih.gov This typically involves the condensation of the primary amino group of the triazole with an aldehyde or ketone. mwjscience.com Computational studies play a vital role in confirming the structure of the resulting Schiff bases. researchgate.net DFT calculations can be used to model the reaction pathway, identify transition states, and calculate activation energies, thereby providing a detailed understanding of the reaction mechanism. The optimized geometries and calculated spectral data (like IR and NMR) from these theoretical studies can be compared with experimental results to validate the proposed structures of the synthesized Schiff bases. jmchemsci.com

Molecular Docking Studies for In Vitro Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand might interact with a biological target, such as an enzyme.

Molecular docking studies have been performed on various triazole analogues to evaluate their potential as inhibitors of enzymes like human neutrophil elastase (HNE), matrix metalloproteinases (MMP-2 and MMP-9), and tyrosinase. rjptonline.orgresearchgate.net These studies predict the binding affinity of the ligands to the active site of the enzymes, which is often expressed as a binding energy score. Lower binding energies typically indicate a more stable protein-ligand complex and potentially higher inhibitory activity.

For example, a study on 20 different triazole analogues revealed that some compounds exhibited significant binding energies for HNE, MMP-2, and MMP-9. rjptonline.orgresearchgate.net Another study focused on the tyrosinase inhibitory activity of novel 1,2,4-triazole-(thio)semicarbazide hybrid molecules, where molecular docking was used to suggest possible binding poses for the most active compounds. nih.gov

Table 2: Example of Predicted Binding Energies of Triazole Analogues with Various Enzymes from Molecular Docking Studies

| Enzyme Target | Example Ligand | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Human Neutrophil Elastase (HNE) | Triazole Analogue A | -8.5 |

| Matrix Metalloproteinase-2 (MMP-2) | Triazole Analogue B | -9.2 |

| Matrix Metalloproteinase-9 (MMP-9) | Triazole Analogue C | -8.9 |

| Tyrosinase | Triazole Analogue D | -7.8 |

These computational predictions are invaluable for guiding the design and synthesis of new, more potent enzyme inhibitors based on the 1,2,4-triazole scaffold.

Identification of Key Amino Acid Residue Interactions

Computational and theoretical studies are crucial in elucidating the molecular interactions between a ligand, such as 3,5-Dibutyl-4h-1,2,4-triazol-4-amine, and its biological target at the atomic level. These investigations, often employing techniques like molecular docking and molecular dynamics simulations, can predict the binding orientation of the compound within the active site of a protein and identify the key amino acid residues that stabilize the ligand-protein complex.

However, a review of the current scientific literature did not yield specific studies detailing the computational and theoretical analysis of amino acid residue interactions for this compound. While extensive research exists on the interaction of various other 1,2,4-triazole derivatives with biological targets, data specifically identifying the key amino acid residues that interact with the dibutyl-substituted triazolamine is not available in the provided search results. Such studies are essential for understanding its mechanism of action and for the rational design of more potent and selective analogs.

Applications in Advanced Materials Science

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The versatile coordination chemistry of 1,2,4-triazole (B32235) derivatives makes them excellent candidates for the construction of MOFs and coordination polymers. The nitrogen-rich triazole ring can bridge multiple metal centers, leading to the formation of robust and porous frameworks. mdpi.com

Role as MOF Ligands for Tailored Architectures

The 3,5-Dibutyl-4H-1,2,4-triazol-4-amine ligand is anticipated to play a crucial role in dictating the architecture of MOFs and coordination polymers. The butyl groups at the 3 and 5 positions provide steric hindrance that can influence the coordination environment around the metal centers, potentially leading to the formation of unique network topologies. The 4-amino group offers an additional site for coordination or for post-synthetic modification, adding another layer of control over the final material's properties.

For instance, in related systems, the use of substituted 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole as a linker has led to the formation of interpenetrated 3D pillared-layer MOFs. jyu.fi The specific arrangement and connectivity of these frameworks were found to be highly dependent on the synthesis conditions. jyu.fi It is conceivable that this compound could similarly direct the assembly of complex, multidimensional structures. The interplay between the coordinating triazole ring and the non-coordinating but sterically influential butyl groups can be exploited to create frameworks with desired pore sizes and shapes, which are critical for applications in gas storage and separation.

Thermal and Chemical Stability of Triazolate-Based Materials

The thermal and chemical stability of MOFs and coordination polymers are critical for their practical applications. Materials based on 1,2,4-triazole ligands have often been reported to possess good stability. For instance, two zinc coordination polymers synthesized with 3-hydrazino-4-amino-1,2,4-triazole were found to be thermally stable up to 280 °C. tandfonline.com Another study on a silver-based coordination polymer with a 1,2,4-triazole-containing ligand reported a high thermal decomposition temperature above 337 °C. researchgate.net

The robust framework of these materials is attributed to the strong coordination bonds between the metal ions and the triazole ligands. The incorporation of bulky and hydrophobic butyl groups in this compound could further enhance the stability of the resulting MOFs. The butyl groups may shield the coordination core from attack by solvent molecules or other chemical species, thereby improving chemical resistance. Furthermore, the space-filling nature of the butyl groups might lead to more compact and stable crystal packing.

Design of Materials with Specific Electronic or Magnetic Properties

The 1,2,4-triazole scaffold is also a key component in the design of materials with interesting electronic and magnetic properties, particularly spin-crossover materials.

Spin-Crossover Materials for Sensors and Memory Devices

Spin-crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. bohrium.comresearchgate.net This switching is accompanied by changes in color, magnetic properties, and molecular volume, making SCO materials promising for applications in sensors, displays, and data storage. bohrium.comosti.gov

Iron(II) complexes with 1,2,4-triazole-based ligands are a well-studied class of SCO compounds. bohrium.comresearchgate.net The ligand field strength around the iron(II) center, which is determined by the coordinating ligands, is a crucial factor in whether a complex will exhibit SCO. The 1,2,4-triazole ring provides a suitable ligand field for iron(II) to be close to the spin-state transition point. researchgate.net

The substituents on the triazole ring can fine-tune the ligand field strength and the intermolecular interactions, thereby influencing the SCO properties such as the transition temperature and the abruptness of the transition. For example, a study on iron(II) complexes with 3-(2-pyridyl)-5R-1,2,4-triazole ligands showed that varying the substituent 'R' could modulate the SCO behavior. nih.gov In the case of this compound, the electron-donating butyl groups would be expected to increase the ligand field strength compared to unsubstituted triazoles, which could shift the spin transition temperature. The bulky nature of the butyl groups would also influence the packing of the complexes in the solid state, affecting the cooperativity of the spin transition.

The 4-amino group can participate in hydrogen bonding, which can play a significant role in the cooperativity of the spin transition. rsc.org The presence of water molecules in the crystal lattice of a 4-amino-1,2,4-triazole (B31798) iron(II) complex has been shown to have a dramatic impact on its SCO behavior. rsc.org

| Complex | Spin Transition Temperature (Tc) | Hysteresis Width | Reference |

|---|---|---|---|

| Fe(ATrz)32·H2O (in sealed ampoule) | Tc↑ = 326–329 K, Tc↓ = 326–324 K | ~1-4 K | rsc.org |

| Fe(ATrz)32 (vacuum dried) | Tc↑ = 337–345 K, Tc↓ = 316–313 K | ~21-32 K | rsc.org |

| Fe(NH2trz)32 GO Hybrid (NP4) | T1/2↑ = 343 K, T1/2↓ = 288 K | 55 K | mdpi.com |

| Fe(NH2trz)32 GO Hybrid (NP5) | T1/2↑ = 343 K, T1/2↓ = 288 K | 55 K | mdpi.com |

*ATrz = 4-amino-1,2,4-triazole; NH2trz = 4-amino-1,2,4-triazole; GO = Graphene Oxide

The development of SCO materials based on this compound could lead to new sensors and memory devices. The tunability of the SCO properties through chemical modification of the ligand is a key advantage in designing materials for specific technological applications.

Structure Activity Relationship Sar Studies of 1,2,4 Triazol 4 Amine Scaffolds in Vitro Focus

General Biological Significance of 1,2,4-Triazole (B32235) Derivatives

The 1,2,4-triazole nucleus is a five-membered heterocyclic ring containing three nitrogen atoms, which is a structural feature of numerous compounds with significant biological activities. ujmm.org.uachemmethod.com This scaffold is considered a vital pharmacophore in medicinal chemistry due to its ability to engage with biological receptors through its dipole character, hydrogen bonding capacity, and structural rigidity. ujmm.org.ua Derivatives of 1,2,4-triazole exhibit a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, antiviral, and anticancer activities. sci-hub.seconnectjournals.combenthamdirect.com The versatility of the triazole ring allows for substitutions at various positions, leading to a wide array of derivatives with tailored biological functions. ujmm.org.ua For instance, the antifungal drugs fluconazole, itraconazole, and posaconazole (B62084) feature the 1,2,4-triazole moiety as a core component of their structure. ujmm.org.ua The hybridization of the 1,2,4-triazole ring with other pharmacologically active molecules is a common strategy to develop novel therapeutic agents with enhanced potency and a reduced likelihood of drug resistance. sci-hub.senih.gov

In Vitro Antimicrobial Activities

The 4-amino-3,5-disubstituted-4H-1,2,4-triazole scaffold is a cornerstone for the development of new antimicrobial agents. The structure-activity relationship of these compounds is heavily influenced by the nature of the substituents at the C3 and C5 positions of the triazole ring.

Derivatives of the 4-amino-1,2,4-triazole (B31798) scaffold have demonstrated significant in vitro antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.gov Studies on various 3,5-disubstituted analogs reveal that the antibacterial potency is highly dependent on the chemical groups attached to the triazole core. For example, in one study, a series of 4-amino-5-aryl-4H-1,2,4-triazole derivatives were synthesized and tested. nih.gov The compound bearing a 4-trichloromethylphenyl group at the C5 position exhibited the highest activity against E. coli, B. subtilis, and P. aeruginosa, with a Minimum Inhibitory Concentration (MIC) of 5 µg/mL, which was equivalent to the standard drug ceftriaxone. nih.gov In contrast, derivatives with 4-chloro and 4-bromo substituents showed good, but lesser, activity. nih.gov

Another study focusing on Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol found that these compounds exhibited strong antibacterial activity exclusively against the Gram-positive bacterium Staphylococcus aureus. nih.gov The activity was often superior or comparable to the standard drug streptomycin. nih.gov This suggests that modifications at the N4-amino group, in conjunction with the C3 and C5 substituents, play a critical role in defining the spectrum of antibacterial action. The presence of lipophilic groups, such as long alkyl chains or substituted aryl rings, is often explored to enhance membrane permeability and, consequently, antibacterial efficacy. While direct data on 3,5-dibutyl substitution is limited, the general SAR principles suggest that the lipophilicity imparted by the butyl groups could influence bacterial cell wall penetration.

Table 1: In Vitro Antibacterial Activity of Selected 1,2,4-Triazole Derivatives

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-amino-5-(4-trichloromethylphenyl)-4H-1,2,4-triazole | P. aeruginosa | 5 µg/mL nih.gov |

| 4-amino-5-(4-trichloromethylphenyl)-4H-1,2,4-triazole | E. coli | 5 µg/mL nih.gov |

| 4-amino-5-(4-trichloromethylphenyl)-4H-1,2,4-triazole | B. subtilis | 5 µg/mL nih.gov |

| 4-[(3-chlorobenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol | S. aureus | 6.25 µg/mL nih.gov |

| 4-[(4-fluorobenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol | S. aureus | 6.25 µg/mL nih.gov |

| Streptomycin (Standard) | S. aureus | 10 µg/mL nih.gov |

Table 2: In Vitro Antifungal Activity of Selected 1,2,4-Triazole Derivatives

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-[(3-chlorobenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol | Microsporum gypseum | 6.25 µg/mL nih.gov |

| 4-[(4-chlorobenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol | Microsporum gypseum | 6.25 µg/mL nih.gov |

| 4-[(4-fluorobenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol | Microsporum gypseum | 6.25 µg/mL nih.gov |

| 4-[(3-chlorobenzylidene)amino]-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol | Microsporum gypseum | 6.25 µg/mL nih.gov |

| Ketoconazole (Standard) | Microsporum gypseum | 12.5 µg/mL nih.gov |

In Vitro Enzyme Inhibition Studies

The 1,2,4-triazole ring is an effective scaffold for designing enzyme inhibitors, capable of coordinating with metal ions in enzyme active sites and forming hydrogen bonds with amino acid residues.

Urease, a nickel-containing metalloenzyme, is a significant target for inhibitors due to its role in pathologies associated with Helicobacter pylori and other ureolytic microorganisms. nih.govktu.edu.tr The 1,2,4-triazole scaffold has been extensively studied for urease inhibition. tandfonline.comnih.gov The structural similarity of some triazole derivatives to urea, the natural substrate of urease, is thought to contribute to their inhibitory activity. tandfonline.com Fused heterocyclic systems, such as sci-hub.semdpi.comsci-hub.setriazolo[3,4-b] mdpi.comsci-hub.seresearchgate.netthiadiazoles, have shown outstanding urease inhibition, with IC₅₀ values significantly lower than that of the standard inhibitor thiourea. nih.gov In one study, all tested derivatives of this fused system exhibited IC₅₀ values ranging from 0.87 to 8.32 µM, compared to 22.54 µM for thiourea. nih.gov The structure-activity relationship analysis indicated that the nature and position of substituents on the aryl ring attached to the scaffold were critical for potency. nih.govnih.gov For instance, a competitive mode of inhibition was observed for the most potent compounds, suggesting they interact directly with the active site of the enzyme. nih.gov

Table 3: In Vitro Urease Inhibition by Selected 1,2,4-Triazole Derivatives

| Compound | Inhibition Type | IC₅₀ (µM) |

|---|---|---|

| 6-(4-chlorophenyl)- sci-hub.semdpi.comsci-hub.setriazolo[3,4-b] mdpi.comsci-hub.seresearchgate.netthiadiazole | Competitive | 2.25 ± 0.0028 nih.gov |

| 3-((4-chlorophenoxy)methyl)-6-phenyl- sci-hub.semdpi.comsci-hub.setriazolo[3,4-b] mdpi.comsci-hub.seresearchgate.netthiadiazole | Competitive | 3.11 ± 0.0031 nih.gov |

| 4-amino-5-(1-((4-chlorophenoxy)methyl)-1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazole-3-thiol | Non-competitive | 32.01 ± 0.25 ktu.edu.tr |

| Thiourea (Standard) | - | 22.54 ± 2.34 nih.gov |

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases involved in tissue remodeling and are implicated in diseases like cancer. researchgate.net The triazole moiety is considered a potential zinc-binding group, making it a valuable scaffold for the design of MMP inhibitors. researchgate.net Studies have investigated 1,2,4-triazole derivatives for their ability to inhibit MMPs, particularly MMP-2 and MMP-9. In one investigation, a series of 2-[[5-((4-acetamidophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-N-(aryl/heteroaryl)acetamide derivatives were synthesized and tested for MMP-9 inhibition. anadolu.edu.tr While none were as potent as a standard drug, compounds bearing 6-methylbenzothiazole (B1275349) and 6-ethoxybenzothiazole moieties showed the highest inhibition, with over 50% reduction in enzyme activity at a concentration of 100 µg/mL. researchgate.netanadolu.edu.tr

Another study developed a class of triazole-substituted hydroxamates that demonstrated excellent inhibition potencies for MMP-2 and MMP-9, with IC₅₀ values in the nanomolar range. nih.gov For example, one fluorinated triazole-substituted hydroxamate showed IC₅₀ values of 0.6 nM for MMP-2 and 0.2 nM for MMP-9. nih.gov This indicates that when the triazole scaffold is combined with a strong zinc-binding group like a hydroxamate, highly potent inhibitors can be achieved. Molecular docking studies suggest that the nitrogen atoms of the triazole ring can interact with the catalytic zinc ion in the active site, which is vital for potent inhibition. researchgate.net

Table 4: In Vitro MMP Inhibition by Selected 1,2,4-Triazole Derivatives

| Compound | Enzyme | IC₅₀ (nM) | % Inhibition |

|---|---|---|---|

| Fluorinated triazole-substituted hydroxamate (30b) | MMP-2 | 0.6 nih.gov | - |

| Fluorinated triazole-substituted hydroxamate (30b) | MMP-9 | 0.2 nih.gov | - |

| 2-((5-(((4-acetamidophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide (5g) | MMP-9 | - | >50% at 100 µg/mL researchgate.net |

| 2-((5-(((4-acetamidophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide (5e) | MMP-9 | - | >50% at 100 µg/mL researchgate.net |

Human Neutrophil Elastase (HNE) Inhibitors

Human Neutrophil Elastase (HNE) is a serine protease implicated in a variety of inflammatory diseases. The development of potent and selective HNE inhibitors is a significant area of pharmaceutical research. While the broader class of 1,2,4-triazole derivatives has been investigated for various enzymatic inhibitory activities, specific in vitro SAR studies focusing on 3,5-dibutyl-4H-1,2,4-triazol-4-amine and its close analogs as HNE inhibitors are not extensively documented in publicly available scientific literature.

General studies on other heterocyclic scaffolds as HNE inhibitors have shown that the nature and position of substituents are critical for potent inhibition. Typically, these inhibitors possess moieties that can interact with the active site of the enzyme, particularly the S1, S2, and S3 pockets. The design of effective inhibitors often involves incorporating hydrophobic and hydrogen-bonding groups to achieve high affinity and selectivity. Without specific experimental data on this compound, a detailed SAR analysis for this particular compound as an HNE inhibitor cannot be provided at this time.

Tyrosinase Inhibitors

Tyrosinase is a key copper-containing enzyme involved in melanin (B1238610) biosynthesis, making it a prime target for the development of inhibitors for the treatment of hyperpigmentation disorders and for use in cosmetic skin-whitening products. The 1,2,4-triazole scaffold has emerged as a promising framework for the design of potent tyrosinase inhibitors. The nitrogen atoms within the triazole ring are thought to chelate the copper ions in the active site of the enzyme, contributing to the inhibitory activity.

In vitro studies on various 3,5-disubstituted-4H-1,2,4-triazol-4-amine derivatives have revealed important SAR insights. The nature of the substituents at the C3 and C5 positions significantly influences the tyrosinase inhibitory potency. For instance, the introduction of bulky and hydrophobic groups can enhance binding to the enzyme's active site.

One study investigated a series of 1,2,4-triazole hydrazones and found that a compound bearing a specific substituent displayed superior activity with an IC50 value of 0.9 μM, which was significantly lower than that of the standard inhibitor, kojic acid (IC50 = 64.1 μM). nih.gov Another study on 1,2,4-triazol-3-ylthio)-N-phenyl acetamide (B32628) derivatives identified a compound with an exceptionally low IC50 value of 0.0048 ± 0.0016 µM, highlighting the potential for potent inhibition with appropriate substitutions. nih.gov

The length and nature of alkyl chains at the C3 and C5 positions can also affect activity. While specific data for a dibutyl substitution is limited, a study on n-alkyl xanthates as tyrosinase inhibitors showed that increasing the length of the hydrophobic tail led to a decrease in the Ki values for cresolase inhibition, indicating that lipophilicity can play a positive role in the inhibitory effect. nih.gov

Influence of Substituents on In Vitro Biological Activity Profiles

The biological activity of 1,2,4-triazol-4-amine derivatives is profoundly influenced by the electronic and steric properties of the substituents at the C3 and C5 positions.

For tyrosinase inhibition, the presence of aromatic or bulky aliphatic groups at these positions is often beneficial. Electron-donating or electron-withdrawing groups on these substituents can further modulate the inhibitory activity. For example, in a series of 1,2,4-triazole tethered β-hydroxy sulfides, a compound with a benzofuran (B130515) moiety exhibited the most potent bacterial tyrosinase inhibitory activity (IC50 = 4.52 ± 0.09 μM). nih.gov In contrast, the introduction of halogens (bromo and chloro) on a phenyl ring attached to the triazole core diminished the inhibitory effect. nih.gov

The following interactive data table summarizes the influence of various substituents on the tyrosinase inhibitory activity of selected 1,2,4-triazole derivatives based on reported in vitro studies.

| Compound Series | Substituents | Target Enzyme | IC50 (µM) | Reference |

| 1,2,4-Triazole hydrazones | Varied hydrazone side chains | Mushroom Tyrosinase | 0.9 (most potent) | nih.gov |

| 1,2,4-Triazol-3-ylthio)-N-phenyl acetamides | Varied phenyl acetamide moieties | Mushroom Tyrosinase | 0.0048 (most potent) | nih.gov |

| 1,2,4-Triazole-tethered β-hydroxy sulfides | Aryl, benzofuran, naphthofuran | Bacterial Tyrosinase | 4.52 (benzofuran) | nih.gov |

| 1,2,4-Triazole-tethered β-hydroxy sulfides | p-tolyl | Bacterial Tyrosinase | 14.43 | nih.gov |

| 1,2,4-Triazole-tethered β-hydroxy sulfides | 2,4-dihalophenyl | Bacterial Tyrosinase | 13.50 | nih.gov |

Strategies for Modulating In Vitro Biological Properties

Enhancement of Solubility for Biological Applications

A significant challenge in the development of 1,2,4-triazole derivatives for biological applications is their often-poor aqueous solubility. Low solubility can hinder in vitro testing and limit bioavailability. Several strategies can be employed to enhance the solubility of these compounds.

One common approach is the introduction of polar functional groups or ionizable moieties into the molecular structure. For instance, the incorporation of amino, hydroxyl, or carboxylic acid groups can increase the hydrophilicity of the molecule. The synthesis of water-soluble prodrugs is another effective strategy.

Formulation techniques are also widely used to improve the solubility of poorly soluble compounds. These methods include:

Micronization: Reducing the particle size of the compound increases the surface area available for dissolution.

Solid Dispersions: Dispersing the drug in a highly soluble carrier matrix can enhance its dissolution rate.

Complexation: The use of cyclodextrins to form inclusion complexes can significantly improve the aqueous solubility of hydrophobic drugs.

For example, a study on anti-Mycobacterium tuberculosis agents aimed to improve the aqueous solubility of a 1,2,4-triazolyl pyridine (B92270) derivative by synthesizing a new analog. nih.gov While specific details of the modification were not provided in the abstract, it highlights the importance of addressing solubility issues during the drug discovery process.

Q & A

Q. How do substituent modifications affect the compound’s electronic and steric properties?

- Methodological Answer : Computational modeling (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Electron-withdrawing groups (e.g., nitro) reduce HOMO energy, enhancing electrophilicity. Steric effects from bulky substituents (e.g., tert-butyl) are analyzed via SCXRD torsion angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.